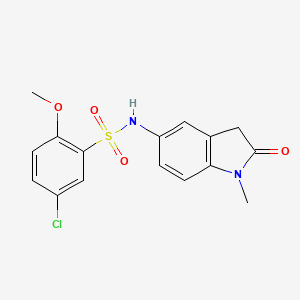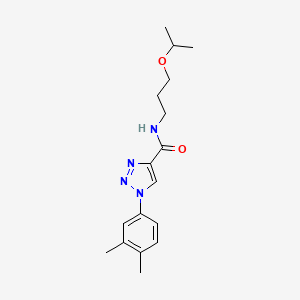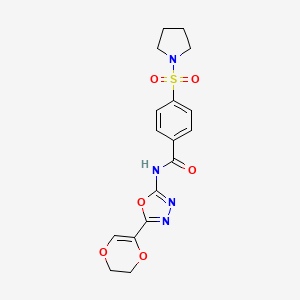![molecular formula C14H8ClN3O3 B2446003 1H-isochromene-1,3,4-trione 4-[N-(6-chloro-3-pyridinyl)hydrazone] CAS No. 939762-09-1](/img/structure/B2446003.png)
1H-isochromene-1,3,4-trione 4-[N-(6-chloro-3-pyridinyl)hydrazone]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-isochromene-1,3,4-trione 4-[N-(6-chloro-3-pyridinyl)hydrazone], also known as CPTH, is a chemical compound that has been studied for its potential applications in scientific research. CPTH is a hydrazone derivative of isocoumarin, which is a natural product that has been found in various plant species. CPTH has been synthesized using different methods, and its mechanism of action has been investigated in various biochemical and physiological systems.
Aplicaciones Científicas De Investigación
Antitubercular Activity
The modification of isoniazid (INH) structure to include N-substituted pyridine derivatives has shown significant antitubercular activity against various mycobacteria strains. This suggests that related compounds, including those with pyridine hydrazone structures, may have potential applications in developing new antitubercular agents. The evaluation of these compounds revealed non-cytotoxic behavior and significant minimum inhibitory concentration (MIC) values, emphasizing their importance for designing new anti-TB compounds (Asif, 2014).
Hybrid Catalysts for Synthesis
Research on hybrid catalysts, particularly in the synthesis of pyranopyrimidine scaffolds, demonstrates the broad applicability of pyridine derivatives in medicinal and pharmaceutical industries. These scaffolds are key precursors for various bioactive compounds, suggesting that related hydrazone compounds might also serve as intermediates or targets in synthetic pathways for developing pharmacologically active molecules (Parmar, Vala, & Patel, 2023).
Chemical Inhibitors
Chemical inhibitors based on pyridine and related structures, including hydrazones, are crucial in studying and modulating cytochrome P450 isoforms. These compounds are instrumental in understanding drug-drug interactions and developing strategies to mitigate adverse effects in therapeutic applications. The selectivity and potency of these inhibitors play a critical role in pharmaceutical research (Khojasteh et al., 2011).
Pharmacological Importance
The exploration of isoquinoline derivatives, which share structural similarities with pyridine hydrazones, reveals a wide range of biological activities including antifungal, antitubercular, antitumor, and antimicrobial actions. These insights into isoquinoline and its derivatives underscore the potential pharmacological applications of related compounds in treating various diseases and conditions. The versatility of these compounds as pharmacotherapeutic agents is a significant area of interest (Danao et al., 2021).
Propiedades
IUPAC Name |
4-[(6-chloropyridin-3-yl)diazenyl]-1-hydroxyisochromen-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O3/c15-11-6-5-8(7-16-11)17-18-12-9-3-1-2-4-10(9)13(19)21-14(12)20/h1-7,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKPTJUKMWRLJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)OC(=C2C=C1)O)N=NC3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-isochromene-1,3,4-trione 4-[N-(6-chloro-3-pyridinyl)hydrazone] | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]benzamide](/img/structure/B2445924.png)
![{9-Oxa-2-azaspiro[5.5]undecan-3-yl}methanol](/img/structure/B2445926.png)

![8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2445928.png)

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2445932.png)
![N-(5-methylisoxazol-3-yl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2445933.png)
![Methyl 4-[2-amino-3-cyano-6-(3-methylbenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate](/img/structure/B2445935.png)

![6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-fluorobenzenecarboxylate](/img/structure/B2445938.png)
![1,3,7-trimethyl-8-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2445939.png)
